N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide
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Overview
Description
“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide” is a complex organic compound. The exact description of this compound is not available in the literature .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not available in the literature .
Scientific Research Applications
Catalytic Reagents for Silylation
Sulfonamide derivatives such as Poly(N-bromobenzene-1,3-disulfonamide) have been utilized as effective catalysts for the silylation of alcohols, phenols, and thiols, demonstrating their utility in organic synthesis and modifications (Ghorbani‐Vaghei et al., 2006).
Probe Development for Thiophenols Discrimination
The design of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols has utilized sulfonamide groups for their strong electron-withdrawing properties, highlighting the role of sulfonamides in analytical chemistry and environmental monitoring (Wang et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Research into halogenated sulfonamides has shown their potential as inhibitors for enzyme isozymes like carbonic anhydrase IX, suggesting applications in therapeutic agents and antitumor strategies (Ilies et al., 2003).
Electrochemical Studies and Synthesis
Electrochemical studies on sulfonamides have revealed insights into redox behavior and potential pathways for synthesizing sulfoxides, indicating their importance in electrochemical processes and synthetic chemistry (Asirvatham & Hawley, 1974).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-3-19-12-4-6-13(7-5-12)21(17,18)14(2)11-8-9-20(15,16)10-11/h4-7,11H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROXNDSLJCLYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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